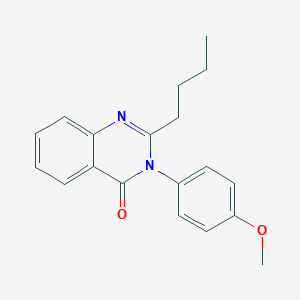![molecular formula C25H21ClN2O4 B295527 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295527.png)
4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of pyrazolidinedione derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been extensively studied, and its biological effects have been well-characterized. However, there are some limitations to using 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments. 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, which may lead to the identification of new therapeutic targets. Furthermore, the potential applications of 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 4-chlorophenoxypropylamine with 4-formylbenzoic acid in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione to yield 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-{4-[3-(4-Chlorophenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C25H21ClN2O4 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
(4E)-4-[[4-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c26-19-9-13-22(14-10-19)32-16-4-15-31-21-11-7-18(8-12-21)17-23-24(29)27-28(25(23)30)20-5-2-1-3-6-20/h1-3,5-14,17H,4,15-16H2,(H,27,29)/b23-17+ |
Clé InChI |
HNPZQFCFIASCLI-HAVVHWLPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCCOC4=CC=C(C=C4)Cl)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCCOC4=CC=C(C=C4)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)